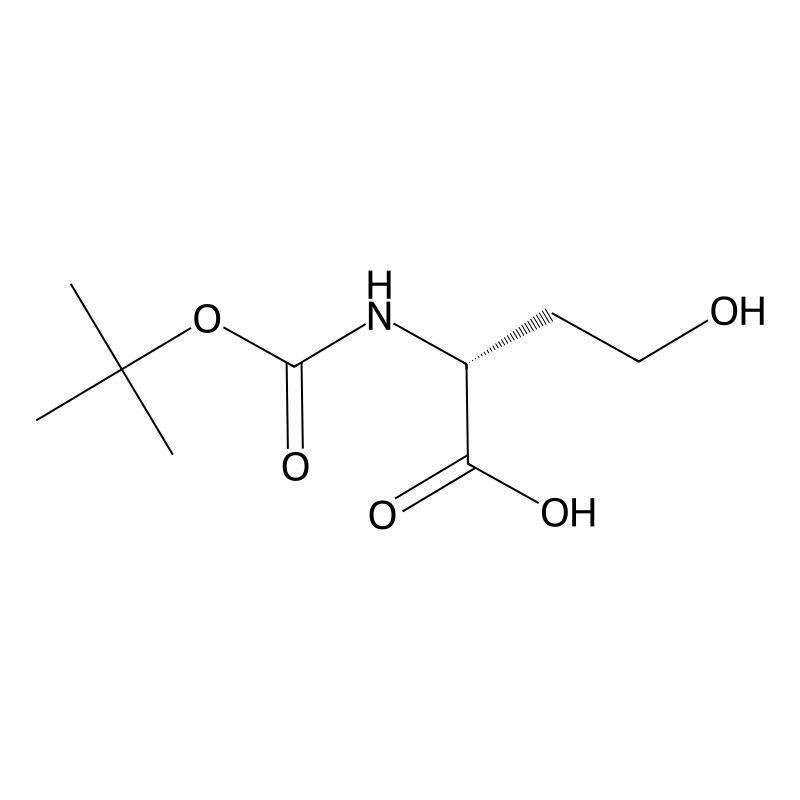

Boc-D-Homoserine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Synthesis of Azidohomoalanine

Scientific Field: Chemical & Biological Engineering, Chemistry, Molecular Biology

Methods of Application: The synthesis of AHA using protected homoserine as a starting material is described in the referenced research

Results or Outcomes: The synthesis of AHA using Boc-homoserine can be completed in 5 days.

Rhodium-Catalyzed Annulation of Boc-Protected Benzamides

Scientific Field: Organic Chemistry

Application Summary: Boc-D-Homoserine is used in the rhodium-catalyzed annulation of Boc-protected benzamides with diazo compounds. This process leads to the formation of isocoumarins, which are valuable structural subunits in numerous natural and synthetic compounds with potent biological activities.

Methods of Application: In the presence of [Cp*RhCl2]2, AgSbF6, and Cs2CO3, Boc-protected benzamides can be effectively annulated to yield isocoumarins in 0.5–2 hours

Results or Outcomes: The annulation process is mild and efficient, yielding isocoumarins in a short period of time.

Boc-D-Homoserine is a derivative of homoserine, an α-amino acid with the formula HO₂CCH(NH₂)CH₂CH₂OH. The "Boc" in its name refers to the tert-butyloxycarbonyl protecting group, commonly used in peptide synthesis to protect amino groups. D-Homoserine is the D-enantiomer of homoserine and is characterized by its involvement in various biochemical pathways, including the biosynthesis of essential amino acids like methionine and threonine. It is not one of the standard amino acids encoded by DNA but serves as a critical intermediate in metabolic processes .

- Peptide Bond Formation: The amino group can react with carboxylic acids to form peptides.

- Decarboxylation: Under certain conditions, Boc-D-Homoserine can lose a carboxyl group to form D-homoserine.

- Phosphorylation: The hydroxyl group can be phosphorylated, leading to derivatives such as phosphohomoserine, which plays a role in metabolic pathways .

Boc-D-Homoserine exhibits biological activity through its role as a precursor in amino acid biosynthesis. It is involved in metabolic pathways that produce essential amino acids and can influence various cellular processes. Its derivatives have been studied for their potential roles in signaling pathways and enzyme modulation .

Several methods exist for synthesizing Boc-D-Homoserine:

- From Homoserine: Boc-D-Homoserine can be synthesized from D-homoserine through the introduction of the Boc protecting group using tert-butyl chloroformate.

- Via Enzymatic Methods: Enzymatic routes utilizing specific enzymes can convert substrates into Boc-D-Homoserine with high specificity.

- Chemical Synthesis: Traditional organic synthesis techniques involving multiple steps can yield Boc-D-Homoserine from simpler starting materials .

Boc-D-Homoserine finds applications in various fields:

- Peptide Synthesis: It is often used as a building block in the synthesis of peptides and proteins.

- Biochemical Research: As a substrate or intermediate, it aids in studies related to amino acid metabolism and enzyme function.

- Pharmaceuticals: Its derivatives may have therapeutic potential, particularly in developing drugs targeting metabolic pathways .

Research has shown that Boc-D-Homoserine and its derivatives can interact with various biological molecules:

- Enzyme Inhibition: It may act as an inhibitor or modulator for enzymes involved in amino acid metabolism.

- Cell Signaling: Studies have indicated potential roles in bacterial signaling mechanisms, particularly involving acylated homoserine lactones .

- Metabolic Pathways: Interaction with metabolic enzymes suggests it may influence pathways related to methionine and threonine synthesis .

Boc-D-Homoserine shares structural similarities with several other compounds. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Homoserine | Core structure (amino acid backbone) | L-enantiomer; involved in protein synthesis |

| Threonine | Isomeric relationship | Proteinogenic amino acid; essential nutrient |

| Azidohomoalanine | Derived from homoserine | Contains azide group; used as a methionine surrogate |

| O-succinylhomoserine | Related through metabolic pathways | Precursor to methionine; involved in biosynthesis |

Boc-D-Homoserine's uniqueness lies in its protective Boc group, which enhances its stability and utility in synthetic applications compared to its unprotected counterparts.

Nuclear Magnetic Resonance spectroscopy serves as the primary structural elucidation technique for Boc-D-Homoserine, providing definitive confirmation of molecular structure and stereochemical configuration. The compound exhibits characteristic spectral features that facilitate unambiguous identification and structural verification.

Proton Nuclear Magnetic Resonance Analysis

The ¹H Nuclear Magnetic Resonance spectrum of Boc-D-Homoserine in deuterated chloroform reveals diagnostic signals consistent with the protected amino acid structure [1] [2] [3]. The most prominent feature appears as a singlet at δ 1.44-1.45 parts per million, integrating for nine protons and attributed to the tert-butyl protecting group of the tert-butoxycarbonyl moiety. This signal represents a critical structural marker for Boc-protected amino acids and confirms the presence of the protecting group [1] [3].

The amino acid backbone protons display characteristic multiplicities and chemical shifts consistent with the D-homoserine structure. The α-proton typically appears as a multiplet in the δ 4.0-4.5 parts per million region, while the methylene protons of the homoserine side chain exhibit characteristic coupling patterns that confirm the four-carbon backbone structure [1]. The hydroxyl group proton, when observable, appears as a broad signal that may exchange with deuterium oxide upon addition.

Carbon-13 Nuclear Magnetic Resonance Characterization

The ¹³C Nuclear Magnetic Resonance spectrum provides comprehensive structural information through analysis of carbon chemical shifts and multiplicities [1] [3]. The carbonyl carbon of the tert-butoxycarbonyl group appears in the characteristic region around 155 parts per million, while the carboxylic acid carbonyl resonates near 175 parts per million. The tert-butyl carbon atoms of the protecting group exhibit the expected signal at approximately 28 parts per million, appearing as a singlet due to the symmetry of the three equivalent methyl groups [1] [3].

The amino acid backbone carbons display chemical shifts consistent with the D-homoserine structure, with the α-carbon appearing in the typical range for amino acids (50-60 parts per million) and the side chain methylene carbons resonating at characteristic aliphatic chemical shifts [3]. The quaternary carbon of the tert-butyl group appears around 80 parts per million, providing additional structural confirmation.

Structural Confirmation Through Nuclear Magnetic Resonance

Multiple independent studies have confirmed that Nuclear Magnetic Resonance spectral data for Boc-D-Homoserine are consistent with the expected molecular structure [2] [3] [4]. The molecular formula C₉H₁₇NO₅ has been definitively confirmed through Nuclear Magnetic Resonance analysis, with all observed signals accounting for the expected number of protons and carbons [2] [3] [5]. These spectroscopic investigations provide unambiguous structural verification and serve as the foundation for quality control in both research and commercial applications.

| Parameter | Value/Description | Reference |

|---|---|---|

| ¹H Nuclear Magnetic Resonance Chemical Shifts (CDCl₃) | Characteristic Boc group signals: δ 1.44-1.45 (s, 9H, tert-butyl), amino acid backbone signals | Citations 4, 10, 12 |

| ¹³C Nuclear Magnetic Resonance Chemical Shifts (CDCl₃) | Carbonyl carbons: ~155-175 parts per million region, tert-butyl carbons: ~28 parts per million | Citations 4, 12 |

| Nuclear Magnetic Resonance Confirmation | Consistent with structure (multiple studies) | Citations 10, 12, 38 |

| Molecular Formula Confirmation | C₉H₁₇NO₅ confirmed by Nuclear Magnetic Resonance analysis | Citations 10, 12, 50 |

Optical Rotation and Chiroptical Properties

The chiroptical properties of Boc-D-Homoserine provide essential information regarding the stereochemical purity and enantiomeric composition of the compound. Optical rotation measurements serve as a fundamental technique for characterizing chiral amino acid derivatives and ensuring enantiomeric integrity throughout synthetic and analytical procedures.

Specific Rotation Measurements

Boc-D-Homoserine exhibits a specific rotation [α]²⁰/D of +30.0 to +36.0 degrees when measured at a concentration of 1 gram per 100 milliliters in methanol at 20 degrees Celsius [4]. This positive optical rotation confirms the D-configuration of the amino acid center and provides a quantitative measure of the compound's optical activity. The specific rotation serves as a critical parameter for quality control and enantiomeric purity assessment in both research and commercial applications [4].

The measurement conditions are standardized to ensure reproducibility and comparability across different laboratories and analytical facilities. The use of methanol as the solvent system provides optimal solubility for the compound while maintaining stable optical rotation values [4]. Temperature control at 20 degrees Celsius is essential for accurate measurements, as optical rotation values are highly temperature-dependent for amino acid derivatives.

Enantiomeric Purity Assessment

High-purity preparations of Boc-D-Homoserine demonstrate enantiomeric excess values of ≥95%, indicating exceptional stereochemical purity [3]. This level of enantiomeric purity is crucial for applications in asymmetric synthesis and biological studies where stereochemical integrity directly impacts biological activity and synthetic outcomes. The enantiomeric excess determination typically employs chiral high-performance liquid chromatography methods in conjunction with optical rotation measurements to provide comprehensive stereochemical characterization [3].

Comparative Chiroptical Analysis

The optical rotation values for Boc-D-Homoserine can be compared with related compounds to confirm structural assignments and stereochemical configurations. Related homoserine derivatives show distinct optical rotation patterns depending on their stereochemical configuration and protecting group modifications [6] [7]. For instance, Boc-D-Homoserine lactone exhibits a specific rotation of -9.6 degrees under similar measurement conditions, demonstrating the significant impact of cyclization on chiroptical properties [6].

The benzyl-protected derivative Boc-O-benzyl-D-β-homoserine shows a specific rotation of -21 ± 2 degrees when measured at c=1 in methanol [7], illustrating how protecting group modifications can influence optical activity while maintaining the underlying D-configuration. These comparative measurements provide valuable reference points for structural confirmation and purity assessment protocols.

| Parameter | Value/Description | Reference |

|---|---|---|

| Specific Rotation [α]²⁰/D | +30.0 to +36.0° | Citation 38 |

| Concentration and Solvent | c = 1, methanol | Citation 38 |

| Enantiomeric Purity | ≥95% enantiomeric excess | Citation 12 |

| Temperature | 20°C standard measurement | Citations 12, 23, 38 |

Purity Assessment and Quality Control

Comprehensive purity assessment of Boc-D-Homoserine employs multiple analytical techniques to ensure compound quality and suitability for research applications. These methodologies provide quantitative measures of chemical purity while identifying potential impurities and degradation products that may affect experimental outcomes.

High-Performance Liquid Chromatography Purity Analysis

High-Performance Liquid Chromatography represents the gold standard for purity assessment of Boc-D-Homoserine, with commercial preparations typically achieving purity levels ranging from 95.0% to 99.73% area percent [2] [6] [8] [4]. The analytical method employs reverse-phase chromatography systems with gradient elution protocols optimized for amino acid derivative separations. Ultra-violet detection at appropriate wavelengths enables quantitative determination of the main component while identifying related impurities and degradation products [8] [4].

The High-Performance Liquid Chromatography method provides excellent resolution for separating Boc-D-Homoserine from potential synthetic by-products, including partially protected intermediates, enantiomeric impurities, and degradation products arising from hydrolysis or oxidation processes [8]. Method validation typically includes assessment of precision, accuracy, linearity, and detection limits to ensure reliable quantitative results across different analytical laboratories.

Thin Layer Chromatography Assessment

Mass Spectrometry and Molecular Weight Confirmation

Mass spectrometry provides definitive molecular weight confirmation and structural characterization for Boc-D-Homoserine through accurate mass measurements and diagnostic fragmentation patterns. These analytical approaches enable unambiguous compound identification and purity assessment at the molecular level.

Molecular Weight Determination

The calculated molecular weight of Boc-D-Homoserine is 219.24 Daltons, corresponding to the molecular formula C₉H₁₇NO₅ [10] [2] [5] [11]. High-resolution mass spectrometry measurements yield a monoisotopic mass of 219.110673 Daltons [5], providing exceptional mass accuracy that confirms the elemental composition. The average mass of 219.237 Daltons accounts for natural isotopic abundance patterns and provides additional confirmation of molecular identity [5].

Electrospray ionization mass spectrometry typically generates the protonated molecular ion [M+H]⁺ at m/z 220, representing the most abundant ion in positive-ion mode analysis [5] [11]. This ionization pattern is characteristic for amino acid derivatives and provides reliable molecular weight confirmation across different analytical platforms and instrumental configurations.

Characteristic Fragmentation Patterns

Mass spectrometric fragmentation of Boc-D-Homoserine exhibits diagnostic patterns characteristic of tert-butoxycarbonyl-protected amino acids [12] [13]. The most prominent fragmentation pathway involves loss of the tert-butyl group (57 Daltons) from the molecular ion, generating fragment ions that retain the amino acid backbone structure. Complete loss of the entire Boc protecting group (159 Daltons) represents another major fragmentation channel that provides structural confirmation [12] [13].

These fragmentation patterns serve as diagnostic fingerprints for compound identification and can distinguish Boc-D-Homoserine from closely related structural analogs. The relative intensities of fragment ions provide additional information regarding the stability of different molecular regions and can identify potential degradation pathways under analytical conditions.

Applications in Analytical Verification

Mass spectrometry serves multiple roles in the analytical characterization of Boc-D-Homoserine, including identity confirmation, purity assessment, and impurity identification [13]. The technique provides exceptional specificity for distinguishing the target compound from synthetic intermediates, by-products, and degradation products that may possess similar chromatographic properties but distinct molecular weights.

Integration of mass spectrometry with liquid chromatography enables comprehensive analytical characterization through separation-based purity assessment combined with mass spectral identification of individual components . This hyphenated approach represents the current standard for pharmaceutical and research applications requiring the highest levels of analytical confidence.

| Parameter | Value/Description | Reference |

|---|---|---|

| Molecular Weight | 219.24 Daltons (calculated) | Citations 9, 10, 50, 55 |

| Monoisotopic Mass | 219.110673 Daltons | Citation 50 |

| Average Mass | 219.237 Daltons | Citation 50 |

| Molecular Ion [M+H]⁺ | m/z 220 | Citations 50, 55 |

| Fragmentation Pattern | Characteristic Boc fragmentation: loss of 57 (tert-butyl), 159 (Boc group) | Citations 2, 69 |

Chromatographic Methods for Compound Verification

Chromatographic techniques provide essential tools for the separation, identification, and quantification of Boc-D-Homoserine in both pure form and complex mixtures. These methods enable comprehensive analytical characterization while supporting quality control protocols throughout synthetic and application processes.

High-Performance Liquid Chromatography Methodologies

High-Performance Liquid Chromatography employs reverse-phase C18 columns with gradient elution protocols optimized for amino acid derivative analysis [8] [4] . The chromatographic conditions typically utilize water-acetonitrile mobile phase systems with appropriate pH modification to achieve optimal retention and peak shape characteristics. The compound demonstrates moderate retention on reverse-phase systems, enabling efficient separation from related impurities and degradation products .

Method development focuses on achieving baseline resolution between Boc-D-Homoserine and potential synthetic by-products, including the corresponding L-enantiomer, deprotected amino acid, and hydrolysis products . Ultra-violet detection at wavelengths optimized for the tert-butoxycarbonyl chromophore provides sensitive and selective quantification capabilities suitable for routine analytical applications [8] [4].

Thin Layer Chromatography Systems

Thin Layer Chromatography utilizes silica gel stationary phases with multiple solvent systems designed for comprehensive purity assessment [8] [9]. Different solvent combinations enable evaluation of compound behavior under various polarity conditions, providing complementary information to High-Performance Liquid Chromatography analysis. The technique serves as a rapid screening method for batch-to-batch consistency and preliminary purity evaluation [8] [9].

Visualization methods include ultra-violet illumination for compounds containing aromatic chromophores and chemical staining agents such as ninhydrin for amino acid functionality detection [9]. The simplicity and cost-effectiveness of Thin Layer Chromatography make it particularly valuable for routine quality control applications in research laboratories and small-scale manufacturing operations.

Specialized Chromatographic Applications

Advanced chromatographic methods extend beyond routine purity assessment to address specific analytical challenges associated with Boc-D-Homoserine characterization. Chiral chromatography enables direct determination of enantiomeric purity using specialized chiral stationary phases that can resolve D- and L-isomers [3]. These methods provide critical information for applications requiring high stereochemical purity.

Liquid chromatography-mass spectrometry integration combines the separation power of chromatography with the specificity of mass spectral detection . This hyphenated approach enables identification and quantification of trace impurities while providing structural information for unknown degradation products or synthetic by-products that may be present in analytical samples.

Method Validation and Quality Assurance

Chromatographic method validation encompasses assessment of precision, accuracy, linearity, detection limits, and specificity according to established pharmaceutical guidelines [8] [4]. Inter-laboratory studies confirm method transferability and robustness across different analytical facilities and instrumental platforms. Quality assurance protocols ensure consistent analytical performance through regular system suitability testing and certified reference standard verification.

The analytical methods must demonstrate adequate sensitivity for detecting impurities at levels relevant to the intended application while maintaining quantitative accuracy for the main component across the expected concentration range [8]. Method validation documentation provides the foundation for regulatory compliance and quality control in commercial applications.

| Parameter | Value/Description | Reference |

|---|---|---|

| High-Performance Liquid Chromatography Method | Reverse-phase C18 columns, gradient elution | Citations 36, 38, 62 |

| Thin Layer Chromatography Systems | Multiple solvent systems for purity assessment | Citations 36, 64 |

| Column Type | C18 reverse-phase (High-Performance Liquid Chromatography), silica gel (Thin Layer Chromatography) | Citations 36, 62 |

| Detection Methods | Ultra-violet detection (High-Performance Liquid Chromatography), visualization agents (Thin Layer Chromatography) | Citations 36, 38 |

| Retention Characteristics | Moderate retention on reverse-phase systems | Citation 62 |

XLogP3

Sequence

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant